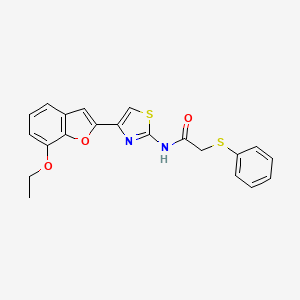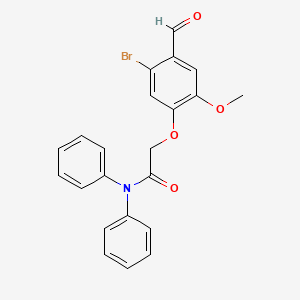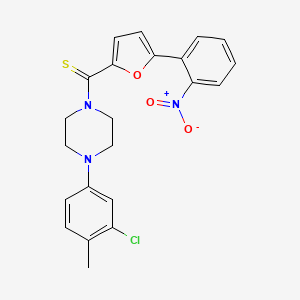
(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione" is a complex molecule that may be related to the piperazine family, a class of organic compounds that have diverse applications in medicinal chemistry. Piperazines are known for their potential use in treating various diseases, including parasitic infections such as schistosomiasis .
Synthesis Analysis
The synthesis of related piperazine compounds involves the reaction of 1-methyl piperazine with different reagents to yield various derivatives. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution . This suggests that the synthesis of the compound might also involve a similar initial step of reacting 1-methyl piperazine with a suitable isothiocyanate or other reagents to introduce the thiocarbamyl group.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to create a wide range of compounds with different properties. The specific substituents on the piperazine ring, such as the chloro-methylphenyl and nitrophenyl furanyl groups in the compound of interest, would influence its molecular geometry, electronic distribution, and potential interactions with biological targets .
Chemical Reactions Analysis
Piperazine compounds can undergo various chemical reactions, including electrochemical synthesis. For example, electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles can lead to the formation of arylthiobenzazoles . This indicates that the compound might also be amenable to electrochemical methods to introduce or modify certain functional groups, potentially through similar Michael addition reactions or other electrophilic substitution processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, such as nitro or alkoxy groups, can affect the compound's solubility, stability, and reactivity. The hydrochloride salts of piperazine compounds, for example, are typically prepared to improve their solubility for biological testing . The electrochemical properties of piperazine derivatives, as indicated by voltammetric data, can provide insights into their redox behavior, which is crucial for understanding their mechanism of action and potential applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
Antidepressant and Antianxiety Activities
Research conducted by Kumar et al. (2017) explored a series of compounds related to (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione, demonstrating antidepressant activities in animal models. This study utilized Porsolt’s behavioral despair (forced swimming) test on albino mice, indicating potential antidepressant effects. Additionally, significant antianxiety activity was observed in these compounds using the plus maze method (Kumar et al., 2017).
Antiviral and Antimicrobial Activities
A study by Reddy et al. (2013) synthesized new derivatives of piperazine, including compounds structurally similar to the specified chemical. These compounds were evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and exhibited promising results. Additionally, potent antimicrobial activity was observed, highlighting the potential use of these compounds in combating various microbial infections (Reddy et al., 2013).
Anti-Tuberculosis Activity
Tangallapally et al. (2006) conducted a study on analogues of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, which shares a similar chemical structure with the compound . Their research aimed to enhance bioavailability and resulted in some analogues showing superior anti-tuberculosis activity, improved absorption, and increased serum half-life (Tangallapally et al., 2006).
Anticancer Activity
Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety, which is structurally related to the compound of interest. These derivatives showed potent anticancer activities against MCF-7 breast cancer cells, indicating the potential use of similar compounds in cancer treatment (Yurttaş et al., 2014).
Corrosion Inhibition
Research by Singaravelu et al. (2022) on compounds including [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone] and [4-(4-aminophenyl) piperazin-1-yl) (furan-2-yl) methanone] indicated significant corrosion inhibition efficiency on mild steel in an acidic medium. These findings suggest potential applications of related compounds in corrosion prevention (Singaravelu et al., 2022).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-[5-(2-nitrophenyl)furan-2-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-15-6-7-16(14-18(15)23)24-10-12-25(13-11-24)22(30)21-9-8-20(29-21)17-4-2-3-5-19(17)26(27)28/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWJQBAONRGTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B3016328.png)

![4-(1,7-dimethyl-3-(naphthalen-1-ylmethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B3016335.png)
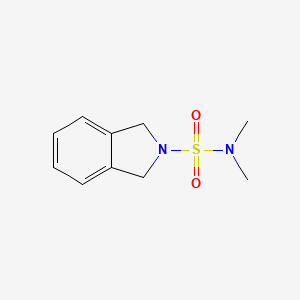
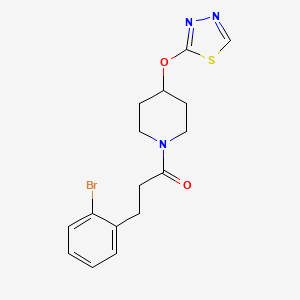
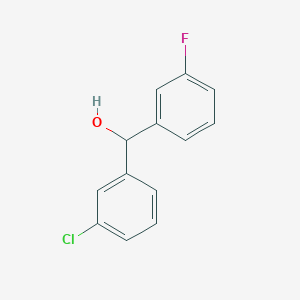
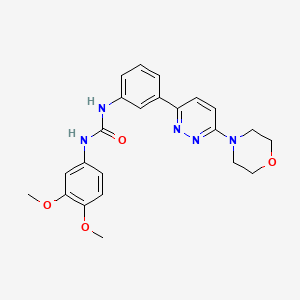
![N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B3016340.png)
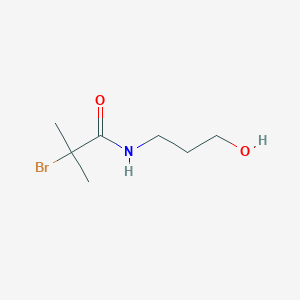
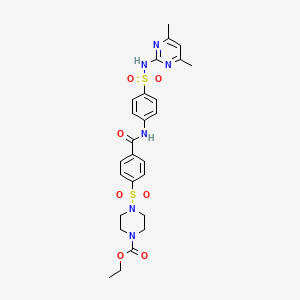
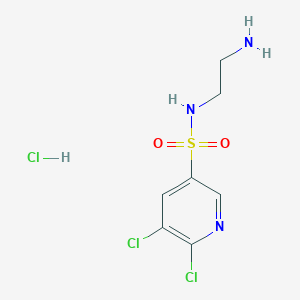
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B3016348.png)
